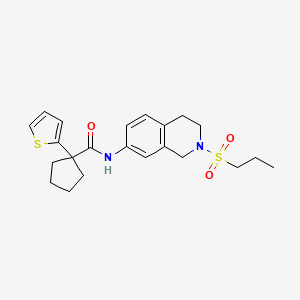

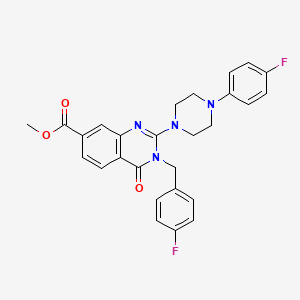

![molecular formula C25H19FN2OS B2481276 4-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 860788-33-6](/img/structure/B2481276.png)

4-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrimidine derivatives typically involves multi-step chemical reactions starting from basic building blocks such as amine derivatives, halides, and sulfanyl compounds. For instance, compounds with similar structures have been synthesized through reactions involving aza-Wittig reactions, condensation reactions with amidine derivatives, or cyclization processes under specific conditions (Liu & He, 2008). These processes often require careful control of reaction conditions, including temperature, solvent, and catalysts, to achieve the desired product with high yield and purity.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives reveals significant insights into their chemical behavior and potential interactions. Studies on similar compounds show that these molecules can crystallize in different polymorphic forms, with specific hydrogen bonding patterns and π-π interactions stabilizing the crystal structure (Glidewell et al., 2003). The molecular geometry, electron distribution, and intermolecular forces play crucial roles in determining the properties and reactivity of these compounds.

Chemical Reactions and Properties

Pyrimidine derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions. These reactions are influenced by the electronic nature of the substituents and the overall molecular structure. For example, sulfonyl and sulfinyl substituted pyrimidines have shown a range of reactivities towards nucleophilic displacement reactions, indicating their potential for further chemical modifications (Brown & Ford, 1967).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of specific functional groups, like fluorophenyl and methylbenzylsulfanyl, affects the compound's polarity, intermolecular interactions, and overall physical behavior. These properties are critical for determining the compound's suitability for various applications, including its use in material science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are pivotal for understanding the compound's potential uses. The electronic structure, as indicated by quantum chemical insights and natural bond orbital (NBO) analysis, provides a deep understanding of the molecule's reactivity and interaction capabilities (Mary et al., 2020).

科学的研究の応用

Synthesis and Biological Activity

The synthesis of sulfanyl pyrimidin-4(3H)-one derivatives, including structures akin to the specified compound, has demonstrated a broad spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant effects. The methodologies employed in these syntheses aim at achieving new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives through reactions with various reagents, yielding compounds with significant yields and confirmed structures via spectroscopic methods (Bassyouni & Fathalla, 2013).

Anticancer and Antienzymatic Properties

In the context of cancer research and enzyme inhibition, the compound's derivatives have shown promising results. For instance, specific analogues synthesized from related pyrimidine structures have exhibited potent dual inhibitory activities against human thymidylate synthase and dihydrofolate reductase, enzymes critical in the proliferation of cancer cells. These findings suggest potential therapeutic applications in treating various cancers by inhibiting essential pathways for cancer cell growth (Gangjee et al., 2008).

Anti-inflammatory and Analgesic Activities

Further research into the derivatives of this compound has demonstrated significant anti-inflammatory and antinociceptive (pain-relieving) properties, with some compounds showing lower ulcerogenic activity and higher safety profiles compared to standard treatments. This indicates their potential as safer alternatives for the treatment of inflammation and pain-related conditions (Alam et al., 2010).

Quantum Chemical Insights and Drug Design

The compound and its derivatives have also been explored for their antiviral properties, particularly against COVID-19. Quantum chemical studies, including molecular docking, have been conducted to understand the molecule's interaction with SARS-CoV-2 proteins, providing valuable insights into its potential as an antiviral agent. These studies assess the molecule's pharmacokinetic properties, including drug likeness and absorption, distribution, metabolism, excretion, and toxicity, crucial factors in drug design and development (Mary et al., 2020).

特性

IUPAC Name |

4-(2-fluorophenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,4-dihydroindeno[1,2-d]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN2OS/c1-15-10-12-16(13-11-15)14-30-25-27-22-17-6-2-3-7-18(17)24(29)21(22)23(28-25)19-8-4-5-9-20(19)26/h2-13,23H,14H2,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQSAQGKZWNXJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

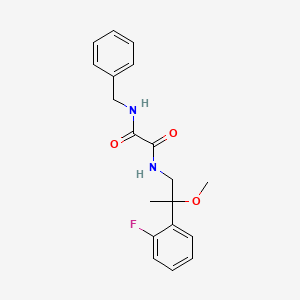

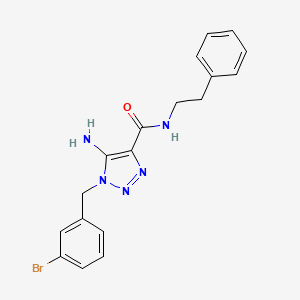

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2481195.png)

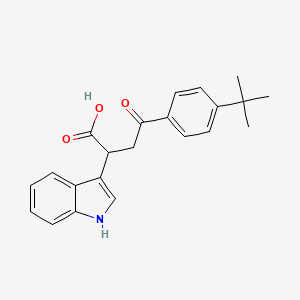

![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2481198.png)

![3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2481199.png)

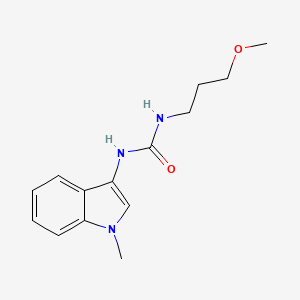

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481202.png)

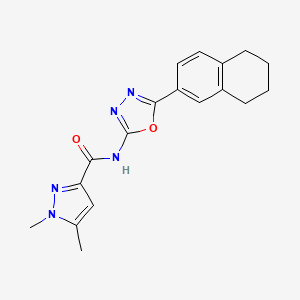

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2481203.png)

![3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2481207.png)

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone](/img/structure/B2481211.png)